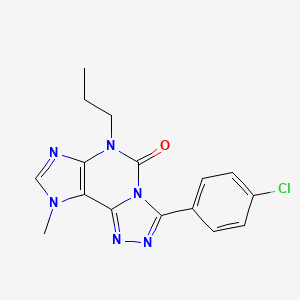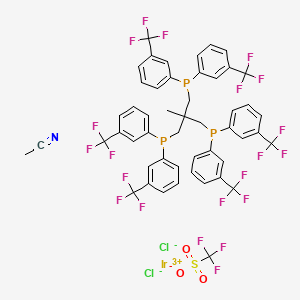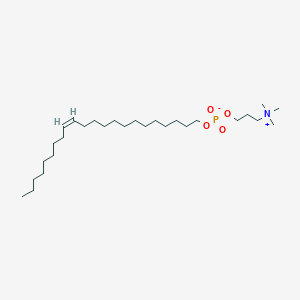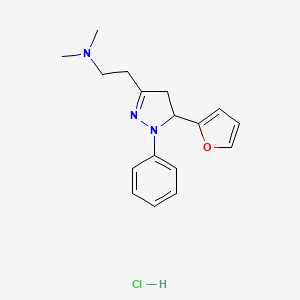
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone is a complex organic compound that features a thiazolidinone ring, a piperidine ring, and various functional groups including a nitro group and a chlorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a carbonyl compound.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmacological Research:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with biological targets like enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-methylphenyl)-4-thiazolidinone
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-aminophenyl)-4-thiazolidinone
Uniqueness
The presence of the nitro group and the specific arrangement of functional groups make 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone unique. These features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
182188-89-2 |
|---|---|
Molekularformel |
C22H24ClN3O4S |
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24ClN3O4S/c23-18-5-3-17(4-6-18)22(28)9-11-24(12-10-22)13-14-25-20(27)15-31-21(25)16-1-7-19(8-2-16)26(29)30/h1-8,21,28H,9-15H2 |
InChI-Schlüssel |
RESHITNNAAEVSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


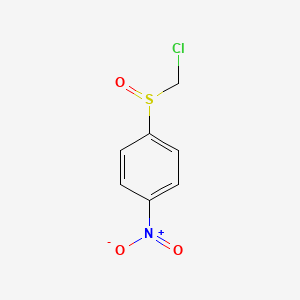

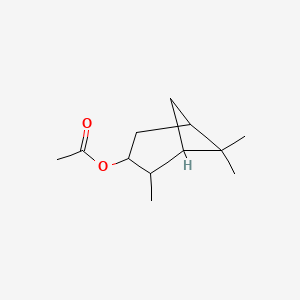
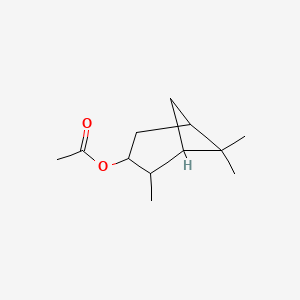
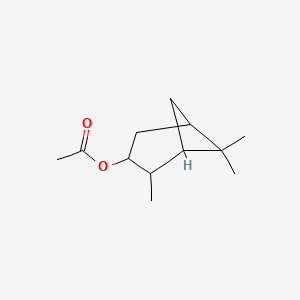
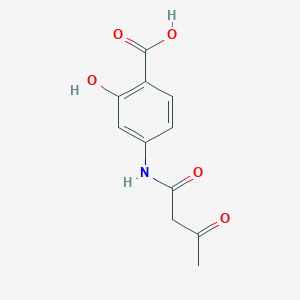
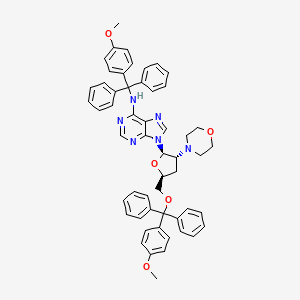
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
